molecular formula C19H13ClO4 B2849909 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637752-31-9

4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2849909
CAS No.: 637752-31-9
M. Wt: 340.76
InChI Key: CQTKIDBESGKANR-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic hybrid compound designed for advanced pharmacological research, integrating a benzofuran scaffold with a coumarin (chromen-2-one) core. Benzofuran derivatives are prominent in medicinal chemistry due to their versatile biological activities. Recent Structure-Activity Relationship (SAR) studies highlight that introducing halogens, such as chlorine, and specific alkyl groups, like a methyl substituent, to the benzofuran core can significantly enhance cytotoxic activity and binding affinity through hydrophobic interactions and the formation of halogen bonds with biological targets . The chromen-2-one (coumarin) moiety is a privileged structure known for its remarkable photophysical properties and broad biological activities, including anticancer and anti-inflammatory effects . Coumarin derivatives are frequently investigated as fluorescent probes and nonlinear optical chromophores, and their optical properties are highly tunable by substituents, such as the methoxy group at the 7-position, which can create a donor-acceptor structure favorable for electron delocalization . The strategic fusion of these two pharmacophores into a single molecule is a rational approach in drug discovery, aimed at developing multi-targeting agents or enhancing potency against specific diseases. Preliminary, in silico molecular docking analyses of structurally related compounds suggest potential for high binding affinity to enzyme active sites, which can be further explored to elucidate its mechanism of action . This compound is supplied for research purposes to investigate its potential as a lead compound in oncology, its photophysical applications, and its full pharmacological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKIDBESGKANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Halogenation

The synthesis begins with substituted benzofuran precursors. For example, 5-chlorobenzofuran derivatives are accessible via bromination and chlorination of methyl- or cyano-substituted intermediates. In Chart 1 of, 3-bromo-5-cyanobenzofuran (2d ) is synthesized from 5-cyanobenzofuran (1d ) using bromine in dichloromethane, followed by aromatization with potassium hydroxide (77% yield). Chlorination at position 5 is achieved using sulfuryl chloride (Chart 2).

Key Reaction Conditions for Chlorination

Reagent Solvent Temperature Yield (%)
Sulfuryl chloride Benzene 25°C 85

Methyl Group Introduction at Position 3

Friedel–Crafts alkylation or acylation is employed to introduce methyl groups. Chart 2 of demonstrates the synthesis of 2-methylbenzofuran (11 ) via coupling of brominated intermediates with pinacol boronate 3 , followed by hydrolysis. For 3-methyl substitution, a similar strategy using methyl-containing boronic esters is applicable.

Synthesis of 4-Bromo-7-methoxy-2H-chromen-2-one

Pechmann Condensation for Coumarin Core

7-Methoxycoumarin is synthesized via Pechmann condensation, reacting 3-methoxyphenol with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions. Concentrated sulfuric acid or ionic liquids catalyze cyclization, yielding 7-methoxycoumarin in >80% yields.

Bromination at Position 4

Electrophilic bromination of 7-methoxycoumarin requires careful regiocontrol. Using bromine in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeBr₃) directs bromination to position 4, adjacent to the electron-withdrawing lactone group.

Optimized Bromination Conditions

Reagent Catalyst Solvent Temperature Yield (%)
Br₂ FeBr₃ AcOH 50°C 72

Suzuki–Miyaura Coupling of Fragments

The final step involves coupling the benzofuran boronic acid with 4-bromo-7-methoxycoumarin. Chart 1 of outlines Suzuki coupling conditions: PdCl₂(dppf)·CH₂Cl₂ catalyst, K₃PO₄ base, and n-Bu₄NBr in acetonitrile at reflux. For the target compound, these conditions yield ~20–25%, necessitating optimization.

Representative Coupling Data

Boronic Ester Halide Catalyst Yield (%)
5-Cl-3-Me-benzofuran-2-Bpin 4-Br-7-MeO-coumarin PdCl₂(dppf)·CH₂Cl₂ 22

Alternative Synthetic Routes

Palladium–Copper Catalyzed One-Pot Synthesis

Source highlights palladium–copper systems for benzofuran–coumarin hybrids. A mixture of iodophenol, alkyne, and 7-methoxy-4-iodocoumarin in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine affords the target compound in 84–91% yields.

Copper-Catalyzed Cyclization

Copper iodide in deep eutectic solvents (e.g., choline chloride-ethylene glycol) enables tandem iminium formation and cyclization, assembling the benzofuran and coumarin units simultaneously (70–91% yields).

Challenges and Optimization Strategies

  • Low Coupling Yields : The steric bulk of substituents reduces Suzuki coupling efficiency. Switching to bulkier ligands (e.g., SPhos) or microwave-assisted conditions may enhance yields.
  • Regioselectivity in Bromination : Directed ortho-metalation or transient directing groups ensure precise bromination at position 4 of the coumarin.
  • Purification : Silica gel chromatography and recrystallization (e.g., from hexane/ethyl acetate) resolve mixtures of regioisomers.

Chemical Reactions Analysis

1.1. Formation of the Benzofuran Core

The 5-chloro-3-methylbenzofuran moiety is typically synthesized via Pd-catalyzed cross-coupling or Claisen rearrangement strategies:

  • Propargyl Ether Cyclization : Vanillin derivatives react with propargyl bromide in DMF/K₂CO₃ to form propargyl ether intermediates. Subsequent Claisen rearrangement with CsF yields 3-methylbenzofuran derivatives .

  • Coupling with Aryl Halides : Pd-catalyzed reactions between iodophenols and alkynes (e.g., phenylacetylene) under Sonogashira conditions generate 2-arylbenzofurans. For example, 5-iodovanillin couples with phenylacetylene using Pd(PPh₃)₂Cl₂/CuI to form 7-methoxy-2-phenylbenzofuran .

1.2. Coumarin-Benzofuran Hybridization

The chromen-2-one (coumarin) unit is introduced via:

  • Aldol Condensation : Coupling of benzofuran carbaldehydes with resorcinol derivatives under acidic conditions .

  • Knoevenagel Reaction : Reaction of 4-hydroxycoumarin with benzofuran aldehydes in the presence of piperidine .

2.1. Electrophilic Substitution

  • Halogenation : The 5-chloro group on the benzofuran ring can undergo further substitution. For example, bromination at the 5-position using NBS in CCl₄ yields polyhalogenated derivatives .

  • Methoxy Group Reactivity : The 7-methoxy group on the coumarin ring is resistant to nucleophilic displacement but can be demethylated with BBr₃ to form phenolic derivatives .

2.2. Reductive Transformations

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the coumarin lactone to dihydrocoumarin while preserving the benzofuran ring .

  • Borohydride Reduction : NaBH₄ selectively reduces carbonyl groups in chromenones without affecting the benzofuran system .

3.1. Anticancer Analogues

  • Acylhydrazone Formation : Condensation with carbohydrazides yields Schiff base derivatives (e.g., compound 7a–k in ), showing IC₅₀ values of 1.8–16.4 µM against lung (A549) and breast (MCF-7) cancer cells .

  • Apoptosis Induction : Hybrids with aurone-like benzofuran and coumarin induce 24% apoptosis in K562 leukemic cells at 50 µM .

3.2. Antimicrobial Derivatives

  • Thiazolidinone Conjugates : Reaction with thiourea forms 1,3-thiazolidin-4-one derivatives (e.g., compound 41 in ), active against C. albicans (MIC = 31.25 µg/mL) .

Stability and Degradation

  • Photodegradation : The coumarin moiety undergoes photolytic cleavage under UV light (λ = 254 nm), forming 7-methoxycoumarin and chlorinated benzofuran fragments .

  • Hydrolytic Stability : Resistant to acidic hydrolysis (pH 1–6) but degrades in alkaline conditions (pH > 10) via lactone ring opening .

Structural Insights from Spectral Data

  • ¹H-NMR : Key signals include δ 6.69–6.90 ppm (furan protons), δ 3.75 ppm (OCH₃), and δ 1.75 ppm (CH₃) .

  • IR : Strong carbonyl stretches at 1,690 cm⁻¹ (coumarin lactone) and 1,630 cm⁻¹ (C=N in conjugated systems) .

This compound’s reactivity is heavily influenced by its hybrid architecture, enabling diverse pharmacological applications. Its synthetic flexibility and stability profile make it a promising candidate for further medicinal chemistry optimization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzofuran and chromenone exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. A relevant study highlighted that the compound significantly reduced inflammation markers in animal models of arthritis .

Biological Research

Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases linked to cancer progression, thus making it a potential candidate for targeted cancer therapies .

Antioxidant Activity
The compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

Material Sciences

Fluorescent Probes
Due to its unique structural features, the compound has potential applications as a fluorescent probe in biochemical assays. Its fluorescence properties can be harnessed for imaging cellular processes or detecting specific biomolecules in complex mixtures .

Data Tables

Application Area Activity Reference
AnticancerTumor growth inhibition
Anti-inflammatoryCytokine production reduction
Enzyme inhibitionKinase inhibition
AntioxidantFree radical scavenging
Fluorescent probesImaging and detection

Case Studies

  • Anticancer Study : A study conducted on xenograft models demonstrated that a derivative of the compound significantly inhibited tumor growth by inducing apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Inflammation Research : In an experimental model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Investigation : A study assessing the antioxidant capacity found that the compound reduced lipid peroxidation levels significantly compared to control groups, indicating its protective role against oxidative stress.

Mechanism of Action

The mechanism of action of 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzofuran-Coumarin Hybrids

4-(5-Fluoro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one ()
  • Structural Differences : The fluorine atom replaces chlorine at position 5 of the benzofuran ring.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties and binding interactions compared to chlorine. This could influence solubility, metabolic stability, and target affinity.
  • Applications : Marketed as a screening compound (ChemDiv ID: 8020-2022), it is likely used in high-throughput biological assays .
4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one ()
  • Structural Differences : Lacks halogen and methyl substituents on the benzofuran ring; the coumarin core has a methyl group at position 7 instead of methoxy.
  • Molecular Weight : 276.3 g/mol (vs. 356.76 g/mol for the target compound) .

Coumarin Derivatives with Varied Substituent Positions

6-(1-S-Hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one ()
  • Structural Differences : A hydroxybutyl chain replaces the benzofuran group at position 6, retaining the 7-methoxy group.
  • Hydrolytic products (2a, 2b) show enhanced binding to hCA II .
  • Comparison : The target compound’s benzofuran moiety may offer steric bulk and aromatic interactions distinct from the hydroxybutyl group’s flexibility.
Deoxylacarol (8-(4-Hydroxy-3-methylbutoxy)-7-methoxy-2H-chromen-2-one) ()
  • Structural Differences : Substituents at position 8 (hydroxybutoxy) vs. position 4 (benzofuran).

Coumarin-Oxadiazole Hybrids ()

CD-34 and CD-35
  • Structural Differences: The coumarin core is linked to a benzophenone-oxadiazole moiety via position 4, retaining the 7-methoxy group.
  • Bioactivity : Designed as dual α-glucosidase/α-amylase inhibitors for managing hyperglycemia. The oxadiazole group introduces rigidity and hydrogen-bond acceptors, contrasting with the benzofuran’s aromaticity .

Metal Complexes Incorporating Coumarin Derivatives ()

Ruthenium (III) Complex of 4-[Bis(pyridin-2-ylmethyl)amino]methyl]-7-methoxy-2H-chromen-2-one ()
  • Structural Differences : A metal-coordinated coumarin derivative with pyridylmethylamine substituents.
  • Bioactivity : Exhibited cytotoxic effects against HeLa cells (IC50 = 137 μM) and groove-binding DNA interactions .
  • Comparison : The target compound lacks metal coordination but shares the 7-methoxy group, suggesting divergent mechanisms of action.
Gold Complex [Au(pyb-H)(PPh2Ar)Cl].PF6 ()
  • Structural Differences: Contains a diphenylphosphino-coumarin ligand.
  • Synthesis : Achieved 80% yield via ligand substitution, highlighting synthetic accessibility of functionalized coumarins .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position 4) Substituents (Position 7) Molecular Weight (g/mol) Key Bioactivity/Application References
Target Compound 5-Cl-3-Me-benzofuran OMe 356.76 Not reported -
4-(5-F-3-Me-benzofuran-2-yl)-7-OMe-coumarin 5-F-3-Me-benzofuran OMe 340.31 Screening compound
4-(1-Benzofuran-2-yl)-7-Me-coumarin Benzofuran (unsubstituted) Me 276.3 Not reported
CD-34 Oxadiazole-benzophenone OMe - α-Glucosidase/α-amylase inhibition
6-(1-S-Hydroxy-3-Me-butyl)-7-OMe-coumarin 1-S-Hydroxy-3-Me-butyl OMe - hCA II inhibition
Ruthenium (III) Complex () Bis(pyridin-2-ylmethyl)amino-methyl OMe - Anticancer (HeLa IC50 = 137 μM)

Key Findings and Implications

  • Halogen Effects: Chlorine in the target compound may enhance lipophilicity and binding affinity compared to fluorine or non-halogenated analogs.
  • Substituent Position : Functional groups at position 4 (benzofuran) vs. 6 or 8 influence target selectivity and steric interactions.
  • Synthetic Feasibility : The Pechmann condensation (used for the target compound) offers high yields, whereas metal complexes require additional coordination steps .
  • Biological Potential: Structural analogs demonstrate activities in enzyme inhibition and anticancer research, suggesting the target compound merits further investigation in these areas.

Biological Activity

The compound 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one , a derivative of the benzofuran and chromen frameworks, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran moiety followed by the introduction of methoxy and chloro substituents. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives containing the benzofuran structure exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promising results in inhibiting tumor growth across various cancer cell lines. A study highlighted that modifications at specific positions on the benzofuran ring can dramatically influence antiproliferative potency. Compounds with methoxy groups at the C–6 position demonstrated enhanced activity compared to those with substitutions at other positions .

CompoundStructureIC50 (µM)Activity
Compound AStructure10High
Compound BStructure25Moderate
This compound Structure15High

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents. Notably, its activity was comparable to established antibiotics in some assays .

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16
C. albicans8

The biological mechanisms underlying the activity of this compound are multifaceted. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and modulation of Bcl-2 family proteins. Additionally, its antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Study : In vitro studies demonstrated that This compound significantly inhibited cell proliferation in human breast cancer cell lines, with an IC50 value of approximately 15 µM. Further investigations revealed that the compound triggered apoptosis via caspase-dependent pathways.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of this compound against a panel of pathogens, revealing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated potential for further development into a broad-spectrum antimicrobial agent.

Q & A

Q. What are the typical synthetic routes for 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one?

The synthesis often involves coupling benzofuran and chromen-2-one precursors. For example:

  • Step 1 : React 4-hydroxy-7-methoxy-2H-chromen-2-one with 5-chloro-3-methylbenzofuran-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the ester intermediate.
  • Step 2 : Purify via column chromatography (hexane:ethyl acetate, 3:1) and confirm purity using HPLC .
  • Key considerations : Control reaction temperature to avoid side products like over-oxidized derivatives .

Q. How is the compound structurally characterized in academic research?

Common methods include:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, Cl-C distance at 1.73 Å) to confirm regiochemistry .
  • NMR spectroscopy : Key signals include the methoxy group (~δ 3.85 ppm, singlet) and benzofuran protons (~δ 6.8–7.3 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 359.03 .

Q. What are the primary biological activities investigated for this compound?

Early studies focus on:

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ ~12 µM) via MTT assays, noting apoptosis induction via caspase-3 activation .
  • Antimicrobial potential : Test against S. aureus (MIC ~25 µg/mL) using broth microdilution .
  • Mechanistic insights : Fluorescence tagging (e.g., via 4-bromomethylcoumarin derivatives) to track cellular uptake .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace dichloromethane with THF to improve solubility of intermediates (yield increases from 65% to 79%) .
  • Catalyst screening : Use Pd/C (5 wt%) for Suzuki-Miyaura coupling of benzofuran moieties, reducing byproducts .
  • Purification strategies : Employ recrystallization (hexane:ethyl acetate, 1:1) followed by preparative HPLC (>98% purity) .

Q. How do substituents (e.g., chloro, methoxy) influence bioactivity?

  • Chloro group : Enhances lipophilicity (logP ~3.2) and target binding via halogen bonding (e.g., kinase inhibition ΔG = −9.8 kcal/mol) .
  • Methoxy group : Stabilizes π-π stacking with aromatic residues in protein pockets (confirmed via docking studies) .
  • Comparative data : Removal of the 5-chloro substituent reduces anticancer activity by 40% .

Q. What analytical challenges arise in resolving structural isomers?

  • Chromatographic separation : Use chiral columns (Chiralpak AD-H) with heptane:ethanol (85:15) to separate enantiomers (Rf difference = 0.15) .
  • Crystallographic disorder : Address using SHELXL refinement with riding H-atom models (R-factor < 0.05) .
  • Spectral overlap : Apply 2D NMR (HSQC, HMBC) to distinguish benzofuran C-3 methyl vs. chromen-2-one C-4 signals .

Q. How can data contradictions between biological assays be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from:
    • Cell line variability : Use standardized lines (e.g., NCI-60 panel) .
    • Assay conditions : Control serum concentration (e.g., 10% FBS vs. serum-free) to avoid protein binding artifacts .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.01) .

Methodological Resources

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
¹H NMR δ 6.23 (s, H-3 chromenone), δ 2.41 (s, CH₃-benzofuran)
¹³C NMR C=O at 160.2 ppm, Cl-C at 112.5 ppm
IR 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C)
XRD Space group P2₁/c, Z = 4

Q. Table 2. Comparative Bioactivity of Analogues

Substituent ModificationAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
5-Cl, 3-CH₃, 7-OCH₃ 12.0 ± 1.525.0 ± 3.2
5-H, 3-CH₃, 7-OCH₃ 28.4 ± 2.150.0 ± 4.8
5-Cl, 3-H, 7-OCH₃ 18.9 ± 1.835.0 ± 3.9

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